Phenazine-1-carboxylate
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Overview
Description
Phenazine-1-carboxylate is a monocarboxylic acid anion that is the conjugate base of phenazine-1-carboxylic acid; major species at pH 7.3. It is a conjugate base of a phenazine-1-carboxylic acid.
Scientific Research Applications
Agricultural Applications :
- PCA is used as a microbial pesticide due to its broad-spectrum inhibitory effects on fungal pathogens causing plant diseases (Zhang, 2006).
- It exhibits strong antifungal activity against several plant pathogens, making it a potential source for pesticides (Luo et al., 2015).
Environmental Impact :
- The biodegradation of PCA in the soil is a significant area of research, with studies on Sphingomonas wittichii DP58 revealing its capacity to use PCA as a carbon and nitrogen source (Zhao et al., 2017).
- PCA-producing bacteria can enhance the reactivity of iron minerals in wheat rhizospheres, impacting soil mineral cycling (LeTourneau et al., 2019).
Medical Research :
- PCA has shown potential in cancer therapy, particularly in inducing programmed cell death in human prostate cancer cells via reactive oxygen species generation and mitochondrial-related apoptotic pathways (Karuppiah et al., 2016).
- It's also being explored for its antimicrobial properties, including interactions with pathogens such as Pseudomonas aeruginosa and Candida albicans (Gibson et al., 2008).
Chemical and Biochemical Studies :
- Research on the biosynthesis and genetic regulation of PCA, including the elucidation of biosynthetic pathways and the study of enzymatic mechanisms, is a key area of interest (Blankenfeldt, 2013).
- The exploration of PCA derivatives and conjugates for enhanced bioactivity and applications in agriculture and medicine is ongoing (Niu et al., 2016; Niu et al., 2017).
Properties
Molecular Formula |
C13H7N2O2- |
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Molecular Weight |
223.21 g/mol |
IUPAC Name |
phenazine-1-carboxylate |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)8-4-3-7-11-12(8)15-10-6-2-1-5-9(10)14-11/h1-7H,(H,16,17)/p-1 |
InChI Key |
JGCSKOVQDXEQHI-UHFFFAOYSA-M |
SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)[O-] |
Synonyms |
1-phenazinecarboxylic acid 1-phenazinecarboxylic acid, sodium salt NRRL B-15132 phenazine-1-carboxylate phenazine-1-carboxylic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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